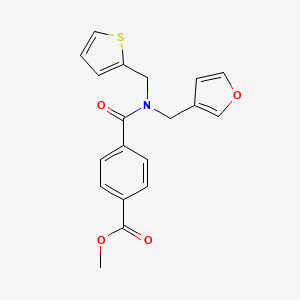

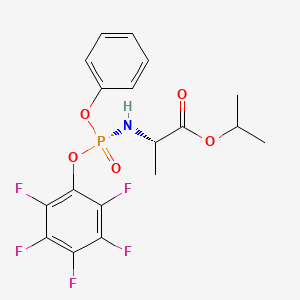

Methyl 4-((furan-3-ylmethyl)(thiophen-2-ylmethyl)carbamoyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-((furan-3-ylmethyl)(thiophen-2-ylmethyl)carbamoyl)benzoate, also known as MFTC, is a synthetic compound that has been of interest to researchers due to its potential applications in the field of medicinal chemistry.

Scientific Research Applications

Reactivity and Synthesis Applications

Synthetic Pathways and Chemical Reactivity

Research has highlighted the significance of furan and thiophene derivatives in organic synthesis, showing their reactivity and utility in creating complex molecules. For example, studies on the preparation of compounds with potential antagonistic activity against specific receptors illustrate the utility of incorporating furan and thiophene units into more complex structures, potentially offering a gateway to discovering new therapeutic agents (Ando et al., 2004). Additionally, the exploration of bromination reactions of methyl furan and thiophene derivatives underlines their susceptibility to electrophilic substitution, which is fundamental in synthesizing halogenated organic compounds with increased biological activity or for further chemical transformations (Chadwick et al., 1973).

Catalysis and Borylation Reactions

The use of furan and thiophene derivatives in catalytic processes, such as C-H bond activation and borylation, demonstrates their role in facilitating reactions that form C-B bonds, crucial for further synthetic applications. This aspect is illustrated in the catalysis involving iron complexes, highlighting the potential of these heterocycles in sustainable chemistry and materials science (Hatanaka et al., 2010).

Material Science and Polymer Research

Polymer Synthesis and Properties

Research into novel hybrid polymers featuring thiophene and furan backbones introduces these heterocycles' significance in developing materials with unique electronic properties. These studies provide insight into the potential applications of such materials in electronic devices, highlighting the impact of furan and thiophene units on the electronic properties of polymers (Baldwin et al., 2008).

Properties

IUPAC Name |

methyl 4-[furan-3-ylmethyl(thiophen-2-ylmethyl)carbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4S/c1-23-19(22)16-6-4-15(5-7-16)18(21)20(11-14-8-9-24-13-14)12-17-3-2-10-25-17/h2-10,13H,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWJBEWXBNADIOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)N(CC2=COC=C2)CC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

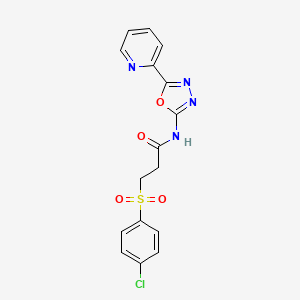

![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2880175.png)

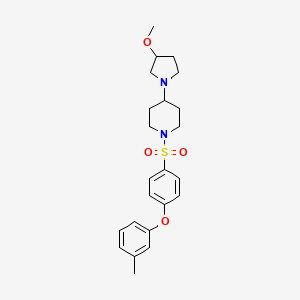

![1-(4-Ethoxy-3-methoxyphenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2880180.png)

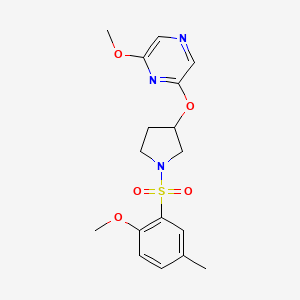

![7-(4-chlorophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2880182.png)

![(1S,3R,5S)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)adamantane-1-carboxamide](/img/structure/B2880187.png)

![1-(3,3-Dimethylbutanoyl)-4-{[2-(piperidin-1-ylcarbonyl)phenoxy]methyl}piperidine](/img/structure/B2880190.png)

![[1-(Cyclobutylmethyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B2880193.png)

![(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2880195.png)